
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one is an organic compound characterized by a cyclopentadecane ring substituted with a chloro group and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones, while reduction can convert it back to the sulfide form.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing additional substituents onto the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include amines, thiols, or other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the original sulfide form.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the phenylsulfanyl group can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-(phenylsulfanyl)cyclohexanone: Similar structure but with a smaller cycloalkane ring.
2-Chloro-2-(phenylsulfanyl)cyclododecanone: Similar structure but with a medium-sized cycloalkane ring.
2-Chloro-2-(phenylsulfanyl)cyclooctadecanone: Similar structure but with a larger cycloalkane ring.
Uniqueness
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one is unique due to its specific ring size, which can influence its chemical reactivity and biological activity. The presence of both chloro and phenylsulfanyl groups provides a versatile platform for various chemical modifications and applications .
Eigenschaften
CAS-Nummer |
106315-63-3 |
|---|---|
Molekularformel |
C21H31ClOS |
Molekulargewicht |
367.0 g/mol |
IUPAC-Name |
2-chloro-2-phenylsulfanylcyclopentadecan-1-one |
InChI |
InChI=1S/C21H31ClOS/c22-21(24-19-15-11-10-12-16-19)18-14-9-7-5-3-1-2-4-6-8-13-17-20(21)23/h10-12,15-16H,1-9,13-14,17-18H2 |
InChI-Schlüssel |
GXOGGXXOUCFPHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCC(=O)C(CCCCCC1)(SC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



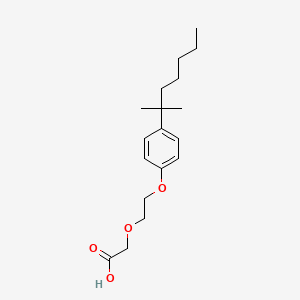

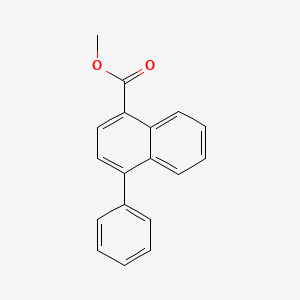
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
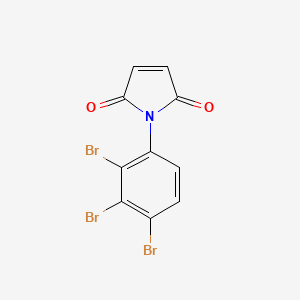

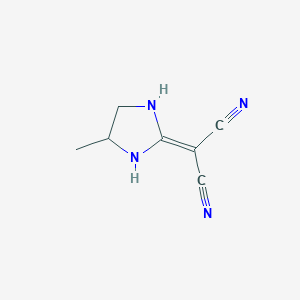
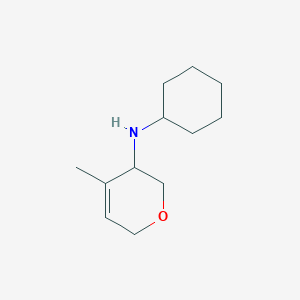
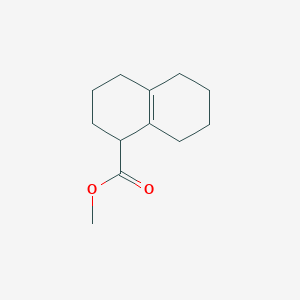


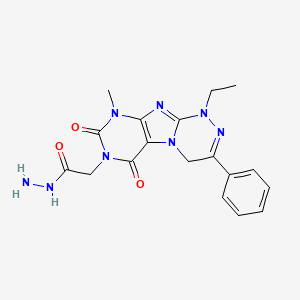
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
